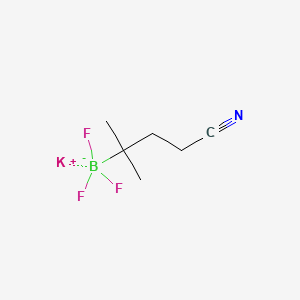
1-(4-Bromo-2-thienyl)cyclopropanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-thienyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a methanol group and a brominated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-thienyl)cyclopropanemethanol typically involves the bromination of a thiophene derivative followed by the introduction of a cyclopropane ring and a methanol group. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The cyclopropane ring can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopropanation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-thienyl)cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiophene derivatives without bromine.
Substitution: Thiophene derivatives with various substituents.
Applications De Recherche Scientifique
1-(4-Bromo-2-thienyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-thienyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The cyclopropane ring and methanol group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Similar Compounds:
(4-Bromo-2-thienyl)methanol: Shares the brominated thiophene ring but lacks the cyclopropane ring.
(4-Phenylthiophen-2-yl)methanol: Contains a phenyl group instead of a bromine atom.
(4-Methoxyphenyl)thiophen-2-yl)methanol: Features a methoxy group instead of a bromine atom.
Uniqueness: this compound is unique due to the presence of both a cyclopropane ring and a brominated thiophene ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H9BrOS |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
[1-(4-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-6-3-7(11-4-6)8(5-10)1-2-8/h3-4,10H,1-2,5H2 |
Clé InChI |
VMWIBQPLCHYRCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
![2-chloro-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B13550147.png)

